molecular formula C14H15NO3 B15174425 Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate CAS No. 919994-96-0

Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate

Cat. No.: B15174425
CAS No.: 919994-96-0
M. Wt: 245.27 g/mol
InChI Key: LCNFMIKBWPDDLJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate is a chemical compound belonging to the class of naphthalene derivatives It features an ethyl ester group, an amino group, and a methoxy group on the naphthalene ring structure

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: This method involves the acylation of naphthalene with methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting product is then subjected to nitration and subsequent reduction to introduce the amino group.

  • Esterification: The carboxylic acid precursor can be esterified with ethanol in the presence of a strong acid catalyst to form the ethyl ester derivative.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as quinones.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound's reactivity.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Amino derivatives and reduced naphthalene compounds.

  • Substitution: Halogenated naphthalene derivatives and other substituted naphthalenes.

Scientific Research Applications

Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate has diverse applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and dyes.

  • Biology: The compound is used in biological studies to investigate cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: The compound is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The amino group can act as a nucleophile, while the methoxy group can influence the electronic properties of the naphthalene ring, affecting its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

  • Ethyl 3-amino-2-naphthoate: Lacks the methoxy group, resulting in different reactivity and biological activity.

  • Ethyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate: Contains a hydroxyl group instead of an amino group, leading to distinct chemical properties.

  • Ethyl 3-amino-5-methoxynaphthalene-1-carboxylate: Positional isomer with different chemical behavior.

Uniqueness: Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of both an amino and a methoxy group on the naphthalene ring provides a balance of electronic effects that can be exploited in various chemical and biological contexts.

Properties

CAS No.

919994-96-0

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 3-amino-5-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H15NO3/c1-3-18-14(16)11-7-9-5-4-6-13(17-2)10(9)8-12(11)15/h4-8H,3,15H2,1-2H3

InChI Key

LCNFMIKBWPDDLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=C1)C=CC=C2OC)N

Origin of Product

United States

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